Apovincamine
描述
cis-Apovincamine: is an indole alkaloid isolated from the Malaysian plant Alstonia pneumatophora (Apocynaceae). It exhibits various biological activities, including anti-melanogenesis properties . This compound is structurally related to other Vinca alkaloids, which are known for their neuroprotective and cerebrovascular benefits .
准备方法
合成路线和反应条件: 顺式阿朴芬胺的合成涉及几个关键步骤,包括环化反应。 一种常用的方法是 Bischler-Napieralski 或 Pictet-Spengler 环化,它涉及通过将吲哚 C2 位置与亚胺盐环化形成 C 环 。 另一种方法涉及使用手性拆分剂来生成光学纯的顺式阿朴芬胺酸酯 .
工业生产方法: 顺式阿朴芬胺的工业生产通常涉及从天然产物如塔伯森碱中进行半合成。 由于全合成的复杂性和成本,这种方法更受欢迎 .
化学反应分析
反应类型: 顺式阿朴芬胺会发生各种化学反应,包括氧化、还原和取代。 例如,已经合成了顺式阿朴芬胺酸乙酯的氧化代谢产物,涉及 10-羟基的官能化 .
常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂用于氧化反应和还原剂用于还原反应。 这些条件通常涉及特定的 pH 值和温度,以确保所需的立体选择性 .
科学研究应用
顺式阿朴芬胺具有广泛的科学研究应用:
作用机制
顺式阿朴芬胺的作用机制涉及其与特定分子靶标和途径的相互作用。 它以剂量依赖的方式抑制细胞活力,并在 B16 小鼠黑色素瘤细胞中显示出抗黑色素生成活性 。 确切的分子靶标和途径仍在研究中,但已知它会影响黑色素生成途径 .
相似化合物的比较
顺式阿朴芬胺在结构上与其他长春花生物碱有关,如长春花碱、艾伯胺和艾伯胺碱 。 这些化合物共用一个共同的稠合五环骨架,其中包含一个吲哚框架。 顺式阿朴芬胺因其特定的立体化学及其有效的抗黑色素生成活性而独一无二 .
类似化合物:
- 长春花碱
- 艾伯胺
- 艾伯胺碱
- 文波cetin
顺式阿朴芬胺因其独特的生物活性及其潜在的治疗应用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDNDGXASTWERN-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023598 | |
Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4880-92-6 | |
Record name | Apovincamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4880-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apovincamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Apovincamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APOVINCAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Apovincamine?
A1: this compound acts primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1). [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. []
Q2: What are the downstream effects of this compound's PDE1 inhibition?
A2: Inhibiting PDE1 with this compound results in several downstream effects including:
- Vasodilation: Increased cAMP levels relax smooth muscle cells in blood vessels, leading to vasodilation, particularly in the brain. [, ]
- Neuroprotection: Elevated cAMP and cGMP levels contribute to neuroprotective effects by reducing neuronal calcium influx, suppressing inflammatory mediators, and inhibiting apoptosis. [, ]
- Enhanced Neurotransmission: this compound appears to improve cholinergic neurotransmission, potentially contributing to its cognitive-enhancing properties. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H24N2O2, and its molecular weight is 336.43 g/mol.
Q4: Are there any notable spectroscopic data available for this compound?
A4: Research articles report the use of 1H-NMR, 13C-NMR, and EI-MS for structural identification of this compound and its derivatives. [] These techniques help confirm the structure and purity of synthesized compounds.
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research papers do not mention any catalytic properties of this compound. Its primary role appears to be pharmacological, focusing on its interactions with biological systems.
Q6: How do structural modifications of this compound influence its activity?
A6: Research highlights the synthesis of various this compound derivatives, including the introduction of functionalized side chains, the formation of phenazine derivatives, and the creation of a δ-lactone bridged derivative. [, , ] Examining the pharmacological activity of these derivatives can provide valuable insights into SAR and guide the development of more potent or selective compounds.
Q7: Are there any specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?
A7: While research mentions the use of this compound ethyl ester and its salts in medicinal preparations, [] specific formulation strategies to optimize its pharmaceutical properties are not elaborated upon in the provided research papers. Further research exploring different formulations could potentially improve its therapeutic efficacy.
Q8: What evidence exists regarding the efficacy of this compound in cell-based assays or animal models?
A8: Several research papers highlight the effects of this compound in various in vitro and in vivo models:
- Isolated Basilar Arteries: this compound antagonized the contractile effects of high potassium and serotonin on isolated dog basilar arteries, indicating its vasodilatory properties in cerebral blood vessels. []
- Rat Model of Temporal Lobe Epilepsy: this compound showed protective effects against seizures, improved locomotor and cognitive functions, and demonstrated neuroprotective effects in a rat model of epilepsy. []
- Acute Ischemic Stroke: A pilot clinical trial in humans suggested potential benefits of this compound in acute ischemic stroke, showing improved neurological scores and a trend toward reduced poor outcomes. []
Q9: Are there any reported concerns regarding the toxicity or safety profile of this compound?
A9: While a clinical trial reported no significant adverse effects associated with this compound treatment, [] comprehensive data on long-term safety and potential toxicity are not extensively discussed within the provided research.
Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?
A10: Research frequently employs techniques such as high-performance liquid chromatography (HPLC) for the determination of this compound and its related substances in pharmaceutical preparations. [] Additionally, spectroscopic methods like NMR and mass spectrometry are crucial for structural confirmation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。